N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-2-32-16-13-11-15(12-14-16)25-24(29)22-21(18-8-4-6-10-20(18)33-22)26-23(28)17-7-3-5-9-19(17)27(30)31/h3-14H,2H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMXTQAWFGJQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Organocopper Acetylenes with 2-Halophenols
A widely used method involves the condensation of organocopper acetylenes with 2-halophenols. For example, 2-hydroxy-4-methoxyacetophenone can be converted into Cu(I)-2-benzyloxy-4-methoxyphenyl acetylide, which reacts with 3-iodo-4-hydroxybenzaldehyde in pyridine to form 2-[2-(benzyloxy)-4-methoxyphenyl]-1-benzofuran-5-carbaldehyde. This method emphasizes the role of copper-mediated cross-coupling for constructing the benzofuran ring.
Key Reaction Conditions
Intramolecular Wittig Reaction
The intramolecular Wittig reaction is another viable route. For instance, o-acyloxybenzylidene phosphoranes undergo cyclization in toluene under reflux with a base (e.g., potassium tert-butoxide) to form 2-arylbenzofurans. This method avoids mercury-based reagents, addressing toxicity concerns associated with older approaches.
Advantages
- Eliminates toxic byproducts (e.g., mercuric halides).
- Compatible with electron-deficient aryl groups.
Functionalization at Position 3: Introduction of the 2-Nitrobenzamido Group
The 3-position of the benzofuran core is substituted with a 2-nitrobenzamido group via amidation. This step typically follows benzofuran core synthesis.
Amide Coupling Using Carbodiimide Reagents
A standard approach involves reacting a 3-amino-benzofuran intermediate with 2-nitrobenzoyl chloride in the presence of a coupling agent like DIC (N,N'-diisopropylcarbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole). For example, 3-amino-1-benzofuran-2-carboxylic acid derivatives are treated with 2-nitrobenzoyl chloride in DMF at room temperature to yield the corresponding amide.
Optimization Notes
Direct Nitro Group Introduction
In some cases, nitration precedes amidation. For example, 3-amino-benzofuran derivatives can be nitrated using nitric acid in sulfuric acid, followed by amidation with benzoyl chloride. However, this method risks over-nitration and requires precise temperature control.
Functionalization at Position 2: Attachment of the 4-Ethoxyphenyl Group
The 4-ethoxyphenyl moiety is introduced via amidation at the 2-carboxamide position.
Carboxamide Formation with 4-Ethoxyaniline
The 2-carboxylic acid derivative of the benzofuran core is activated as an acyl chloride (e.g., using thionyl chloride) and reacted with 4-ethoxyaniline. For instance, 1-benzofuran-2-carbonyl chloride is treated with 4-ethoxyaniline in dichloromethane with triethylamine, yielding the target carboxamide.
Reaction Conditions
One-Pot Sequential Amidation
Recent advances employ one-pot strategies to sequentially introduce both amide groups. For example, the benzofuran core with a 2-carboxylic acid and 3-amino group undergoes stepwise coupling:
- Activation of the 2-carboxylic acid with DIC/HOAt.
- Reaction with 4-ethoxyaniline.
- Subsequent coupling of the 3-amino group with 2-nitrobenzoyl chloride.
Advantages
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for synthesizing N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide:
Challenges and Optimization Strategies
Protecting Group Management
The nitro group’s electron-withdrawing nature complicates nucleophilic reactions. Protective strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: May yield an amine derivative.
Substitution: Can result in various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with Receptors: Modulating signal transduction pathways.
Affect Cellular Processes: Influencing cell growth, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores.
Nitrobenzamido Compounds: Molecules containing nitrobenzamido groups.
Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl substituents.
Uniqueness
N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a benzofuran core with an ethoxyphenyl group and a nitrobenzamido moiety. Its unique structure may contribute to its biological activity, particularly in interactions with cellular targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that may affect cellular processes. Additionally, the benzofuran core can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Biological Activity Overview
The compound has been evaluated for several biological activities:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that similar benzofuran derivatives can scavenge reactive oxygen species (ROS), thereby preventing cellular damage.
- Neuroprotective Effects : Research indicates that derivatives of benzofuran can protect neuronal cells from excitotoxicity. For instance, related compounds have demonstrated neuroprotective effects against NMDA-induced neuronal damage, suggesting potential applications in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Neuroprotective Activity : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects using rat cortical neurons. Compounds with similar structural features showed significant protection against NMDA-induced damage at concentrations around 100 μM, comparable to established NMDA antagonists like memantine .
- Antioxidant Activity : In vitro assays demonstrated that certain benzofuran derivatives scavenged free radicals effectively and inhibited lipid peroxidation in brain homogenates. This suggests that the structural characteristics of these compounds contribute to their antioxidant efficacy .
- Anticancer Potential : A parallel investigation into related compounds revealed that they inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This highlights the potential of benzofuran derivatives as leads for anticancer drug development.
Data Table: Summary of Biological Activities
Q & A
Q. How can synthesis protocols for N-(4-ethoxyphenyl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. Key steps include:
-
Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates under reflux conditions .
-
Microwave-assisted synthesis : Reduces reaction time and improves selectivity for amide bond formation .
-
Catalyst use : Acid catalysts (e.g., HATU) or coupling agents (e.g., EDCI) improve carboxamide coupling efficiency .
-
Temperature control : Maintaining 80–100°C minimizes side reactions during nitrobenzamido group incorporation .
-
Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/CH₃CN | +20% vs. THF |
| Temperature | 80–100°C | +15% vs. RT |
| Reaction Time | 6–8 hrs | +10% vs. 4 hrs |
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 464.12) .
- X-ray Crystallography : Resolves 3D conformation using SHELX software; nitro group geometry impacts π-π stacking .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
Q. How do solvent systems influence the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Limited in water (<0.1 mg/mL); enhanced in DMSO (>50 mg/mL) or ethanol (15–20 mg/mL) .
- Stability : Degrades under UV light (t₁/₂ = 48 hrs in ethanol); stable in dark, neutral conditions (t₁/₂ >30 days) .
Advanced Research Questions
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) with nitrobenzamido as a key pharmacophore .
- DFT Calculations : Predicts electron-deficient nitro group’s role in charge-transfer interactions .
- MD Simulations : Assesses stability of ligand-protein complexes (RMSD <2 Å over 100 ns) .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-response curves : Validate IC₅₀ discrepancies (e.g., 5–10 µM in cancer vs. 20–30 µM in antimicrobial assays) .
- Off-target profiling : Use kinome-wide screening to identify non-specific interactions .
- Metabolic stability assays : Liver microsome studies explain variability in in vivo efficacy .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Methodological Answer :
- Substituent effects :
| Substituent | Activity Trend (IC₅₀) |
|---|---|
| 4-Ethoxyphenyl | Optimal solubility |
| 2-Nitrobenzamido | Enhanced kinase binding |
| Fluorine at benzamido | Reduced cytotoxicity |
Q. What experimental approaches identify the compound’s primary biological targets?
- Methodological Answer :
- Pull-down assays : Biotinylated probes isolate binding partners from cell lysates .
- CRISPR-Cas9 knockout : Validate target necessity (e.g., apoptosis induction in TP53-null cells) .
- Thermal shift assays : Monitor protein stabilization (ΔTₘ >3°C indicates binding) .
Q. How does polymorphism affect crystallographic and pharmacological properties?
- Methodological Answer :
- SHELXL refinement : Identifies polymorphs (e.g., monoclinic vs. orthorhombic) with varying dissolution rates .
- DSC/TGA : Polymorphs show distinct melting points (Δmp = 5–10°C) and thermal stability .
Q. What degradation pathways dominate under accelerated stability conditions?
- Methodological Answer :
- Forced degradation :
- Oxidative : Nitro group reduction to amine in H₂O₂ .
- Hydrolytic : Amide bond cleavage at pH <2 or >10 .
- LC-MS/MS : Identifies degradation products (e.g., benzofuran ring-opened species) .
Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?
- Methodological Answer :
- DoE (Design of Experiments) : Central composite design optimizes solvent ratio, temperature, and catalyst loading .
- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression (±2% error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
